Ethanamine, 2-ethoxy-N,N-dimethyl-
Description
Ethanamine, 2-ethoxy-N,N-dimethyl- (IUPAC name: N,N-dimethyl-2-ethoxyethanamine) is a secondary amine with a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol. The compound features an ethoxy (-OCH₂CH₃) substituent at the second carbon of the ethanamine backbone and two methyl groups attached to the nitrogen atom. This analysis focuses on comparing this compound with derivatives that share its ethanamine core but differ in functional groups or substitution patterns.
Properties
CAS No. |
26311-17-1 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-ethoxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H15NO/c1-4-8-6-5-7(2)3/h4-6H2,1-3H3 |
InChI Key |
CSBDTEMAXHVRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2-ethoxy-N,N-dimethyl- can be synthesized through the reaction of N,N-dimethylacetamide with ethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethanamine, 2-ethoxy-N,N-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: Ethanamine, 2-ethoxy-N,N-dimethyl- can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethanamine, 2-ethoxy-N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Ethanamine, 2-ethoxy-N,N-dimethyl- is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanamine, 2-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
The ethanamine backbone allows for diverse modifications, which significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects: Bulky substituents (e.g., tetramethylbutyl-phenoxy in ) reduce molecular flexibility and may hinder membrane permeability.
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Activities
Critical Insights :
- Substituent Impact on Toxicity : Bulky aryl-ether groups (e.g., in NBOMe compounds) correlate with severe toxicities due to high receptor affinity and slow clearance .
Biological Activity
Ethanamine, 2-ethoxy-N,N-dimethyl- (CAS Number: 26311-17-1) is a tertiary amine with a molecular formula of C6H15NO. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential interactions with biological systems. This article aims to explore the biological activity of ethanamine, 2-ethoxy-N,N-dimethyl-, drawing from diverse sources and providing insights into its pharmacological implications, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
Ethanamine, 2-ethoxy-N,N-dimethyl- features an ethoxy group and two dimethylamino groups. The presence of these functional groups enhances its reactivity and versatility in organic synthesis. The compound has a molecular weight of approximately 101.17 g/mol, making it suitable for various chemical reactions in both academic and industrial settings.
Structural Comparison
A comparison with similar compounds can provide insights into the unique properties of ethanamine, 2-ethoxy-N,N-dimethyl-:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethanolamine | Contains only one amino group | Simpler structure |
| N,N-Dimethylaminoethanol | Lacks ethoxy group | More basic amine |
| Bis-(2-Dimethylaminoethyl) Ether | Contains two dimethylamino groups | Used as a blowing catalyst in polyurethane production |
| 2-Ethoxy-N-methyl-1-ethanamine | Similar ethoxy substitution | Different nitrogen configuration |
The combination of ethoxy and dimethyl substitutions in ethanamine, 2-ethoxy-N,N-dimethyl- confers distinct chemical properties that enhance its utility in targeted applications.
Interaction with Biological Systems
Tertiary amines like ethanamine, 2-ethoxy-N,N-dimethyl- are known to act as ligands that can bind to proteins or enzymes, potentially modulating their activity. This property is significant in medicinal chemistry and drug design, where such compounds can influence enzyme kinetics or protein stability.
Case Studies and Research Findings
Research on related compounds provides context for understanding the potential biological activity of ethanamine, 2-ethoxy-N,N-dimethyl-. For instance, studies on tertiary amines indicate that they can enhance the binding affinity to certain receptors involved in neurotransmission . Additionally, pharmacological profiles of structurally related compounds reveal various metabolic pathways that could be relevant for ethanamine's interactions within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
